![molecular formula C7H5N5S B14688830 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate CAS No. 35186-71-1](/img/structure/B14688830.png)
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of a catalyst such as zinc chloride (ZnCl2) or acetic acid. The reaction is carried out in supercritical carbon dioxide at temperatures ranging from 150 to 190°C . This method is preferred due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of supercritical carbon dioxide as a solvent also reduces the need for hazardous organic solvents, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Amine derivatives with reduced nitrogen atoms.
Substitution: Substituted triazolopyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent . The compound can also disrupt the cell membrane integrity of microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A hydroxyl derivative with similar biological activities.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another hydroxyl derivative with potential antimicrobial properties.
5-Aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A substituted derivative with unique chemical properties.
Uniqueness
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate stands out due to its thiocyanate group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Eigenschaften
CAS-Nummer |
35186-71-1 |
|---|---|
Molekularformel |
C7H5N5S |
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) thiocyanate |
InChI |
InChI=1S/C7H5N5S/c1-5-2-6(13-3-8)12-7(11-5)9-4-10-12/h2,4H,1H3 |
InChI-Schlüssel |
PALCIUIRKDXNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


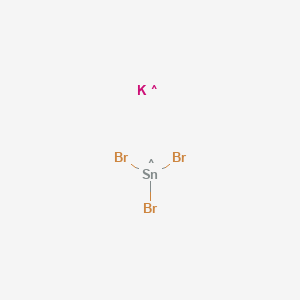
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

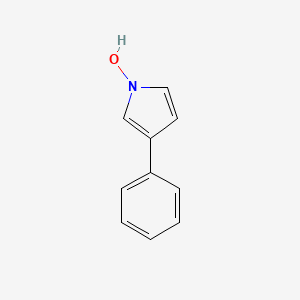
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
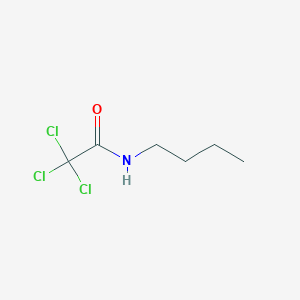
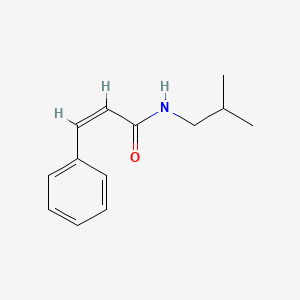
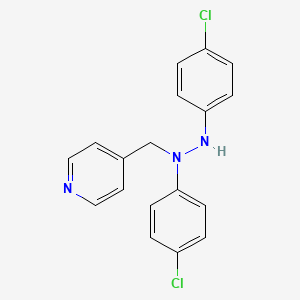
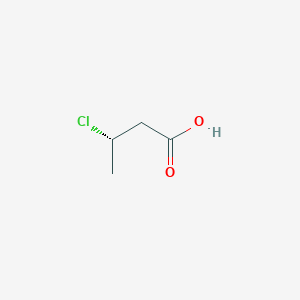
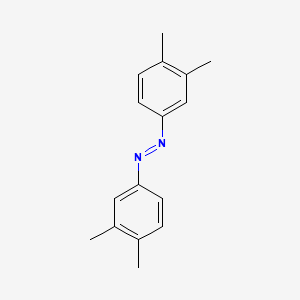

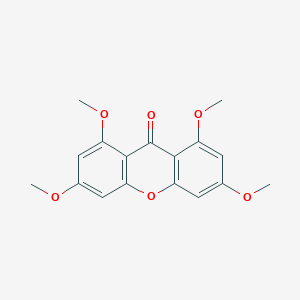
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
